2-methylquinoxalin-6-amine 2-methylquinoxalin-6-amine
Brand Name: Vulcanchem
CAS No.: 4188-17-4
VCID: VC11576654
InChI:
SMILES:
Molecular Formula: C9H9N3
Molecular Weight: 159.2

2-methylquinoxalin-6-amine

CAS No.: 4188-17-4

Cat. No.: VC11576654

Molecular Formula: C9H9N3

Molecular Weight: 159.2

Purity: 95

* For research use only. Not for human or veterinary use.

2-methylquinoxalin-6-amine - 4188-17-4

Specification

CAS No. 4188-17-4
Molecular Formula C9H9N3
Molecular Weight 159.2

Introduction

Synthesis and Chemical Properties

Catalytic Synthesis Routes

The synthesis of 2-methylquinoxaline derivatives has been achieved via iridium-catalyzed reactions between glycerol and diamines. For example, 2-methylquinoxaline (2a) was synthesized in the presence of [Cp*IrCl2_2]2_2 and potassium carbonate under reflux in 2,2,2-trifluoroethanol (TFE) . While this method specifically produces 2-methylquinoxaline, introducing an amine group at position 6 would require additional steps, such as:

  • Nitro Reduction: Nitration of 2-methylquinoxaline at position 6 followed by reduction using Pd/C or Fe/HCl.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling of 2-methyl-6-bromoquinoxaline with ammonia or amines .

Table 1: Representative Synthetic Conditions for Quinoxaline Derivatives

Reaction ComponentDetailsYieldReference
Catalyst[Cp*IrCl2_2]2_2 (1 mol % Ir)45–78%
Solvent2,2,2-Trifluoroethanol
TemperatureReflux (≈100°C)
Substrate1,2-Phenylenediamine + Glycerol

Pharmacological Applications

CompoundCell LineIC50_{50} (μM)Reference
7c (Bisfuranylurea)SK-HEP1 (HCC)1.2
ZX-J-19QGY (HCC)52.4
5-FU (Control)SK-HEP1 (HCC)177.2

Cyclophilin Inhibition

2,3-Substituted quinoxalin-6-amine analogs, such as ZX-J-19, inhibit cyclophilin J (CyPJ), a peptidylprolyl isomerase involved in protein folding. ZX-J-19 showed IC50_{50} values of 40.4 μM (SK-HEP1) and 52.4 μM (QGY), outperforming 5-fluorouracil (5-FU) in HCC models . The methyl group at position 2 likely enhances binding affinity by occupying hydrophobic pockets in the CyPJ active site .

Structure-Activity Relationships (SAR)

Substituent Effects on Bioactivity

  • Position 2 (Methyl Group): Enhances lipophilicity, improving membrane permeability and target engagement .

  • Position 6 (Amine): Serves as a hydrogen-bond donor, critical for interactions with enzymes like caspases and cyclophilins .

  • Urea vs. Sulfonamide Linkers: Urea derivatives (e.g., 7c) exhibit superior activity due to stronger hydrogen-bonding capacity compared to sulfonamides .

Table 3: SAR of Quinoxalin-6-Amine Derivatives

Substituent at Position 2Substituent at Position 6IC50_{50} (μM)Activity Trend
MethylUrea1.2–10.0Most Active
PhenylSulfonamide>100Inactive

Analytical and Computational Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: Aromatic proton splitting patterns confirm substitution patterns. For example, the methyl group at position 2 causes deshielding of adjacent protons .

  • High-Resolution Mass Spectrometry (HRMS): Accurate mass measurements validate molecular formula and fragmentation pathways .

Computational Modeling

Density functional theory (DFT) calculations on analogous compounds predict that the methyl group at position 2 stabilizes the quinoxaline core through hyperconjugation, while the amine at position 6 participates in charge-transfer interactions with biological targets .

Future Directions

  • Synthetic Optimization: Developing one-pot methods to introduce both methyl and amine groups efficiently.

  • Target Identification: Elucidating the precise molecular targets of 2-methylquinoxalin-6-amine using proteomics and crystallography.

  • In Vivo Studies: Evaluating pharmacokinetics and toxicity in animal models to advance therapeutic potential.

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